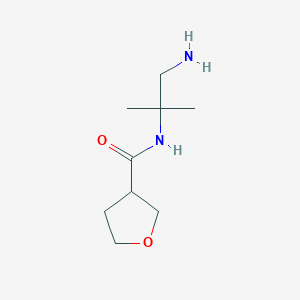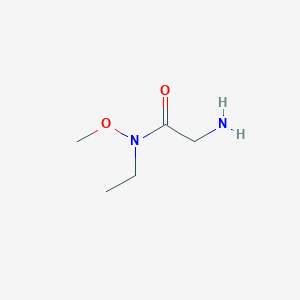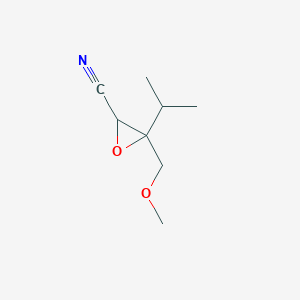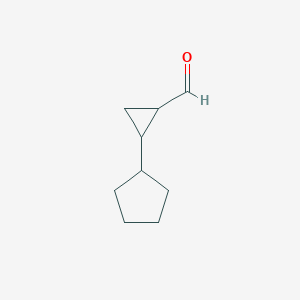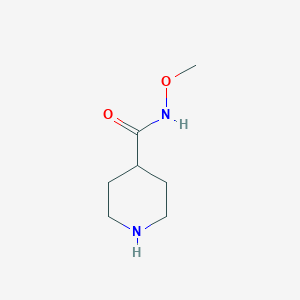
N-methoxypiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxypiperidine-4-carboxamide is a chemical compound with the molecular formula C7H14N2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
The synthesis of N-methoxypiperidine-4-carboxamide typically involves the amidation of piperidine-4-carboxylic acid with methoxyamine. This reaction can be catalyzed or non-catalyzed, depending on the desired conditions and efficiency . The reaction conditions often include the use of coupling reagents such as carbodiimides or activating agents like acyl chlorides to facilitate the formation of the amide bond . Industrial production methods may involve large-scale amidation processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-methoxypiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-methoxypiperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-methoxypiperidine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with proteins and nucleic acids .
Comparison with Similar Compounds
N-methoxypiperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
Piperidine-4-carboxamide: Lacks the methoxy group, which may result in different chemical and biological properties.
N-methylpiperidine-4-carboxamide: Contains a methyl group instead of a methoxy group, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
N-methoxypiperidine-4-carboxamide |
InChI |
InChI=1S/C7H14N2O2/c1-11-9-7(10)6-2-4-8-5-3-6/h6,8H,2-5H2,1H3,(H,9,10) |
InChI Key |
KGIYEIDDSYRVMA-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)C1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


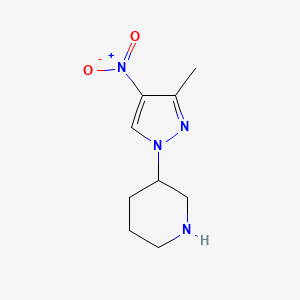
amine](/img/structure/B13231226.png)
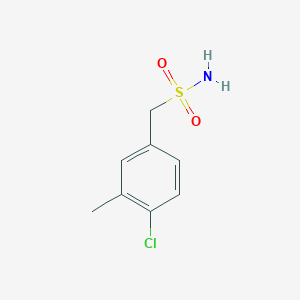
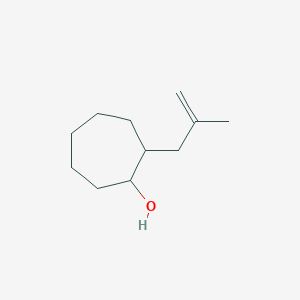
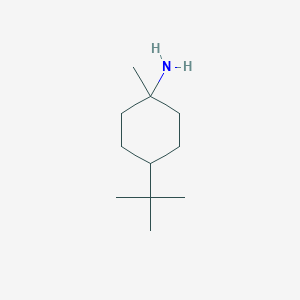

![1-[6-(4-Methylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13231243.png)
![5-{[(Benzyloxy)carbonyl]amino}-3-(propoxymethyl)pentanoic acid](/img/structure/B13231246.png)
![3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine](/img/structure/B13231265.png)
